Arg-Gly-Glu-Ser(TFA)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

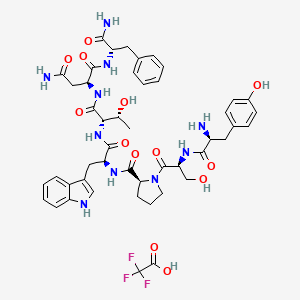

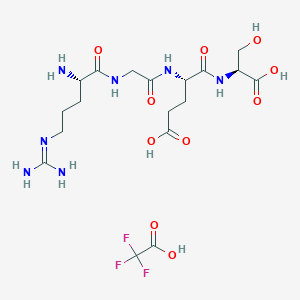

Arg-Gly-Glu-Ser(TFA) is a RGD-related peptide and a control for the RGDS ihibitory activity on fibrinogen binding to activated platelets.

科学的研究の応用

Synthesis in Peptide Sequences

The Arg-Gly-Glu-Ser(TFA) sequence is utilized in the synthesis of various peptides. For instance, Yasumura et al. (1981) described the synthesis of a docosapeptide corresponding to ostrich ACTH, using trifluoromethanesulfonic acid-thioanisole in TFA as a deprotecting reagent. This showcases the role of Arg-Gly-Glu-Ser(TFA) in the synthesis of biologically significant peptides (Yasumura, Okamoto, Shimamura, & Yajima, 1981).

Influence on Biological Activity

The sequence Arg-Gly-Asp (RGD) is integral in binding cell surface receptors, and modifications to this sequence can significantly affect biological activity. Johnson et al. (1993) demonstrated that replacing Asp with Glu in the RGD sequence removed the biological activity of these oligopeptides. This research suggests that Arg-Gly-Glu-Ser(TFA) may play a crucial role in influencing the function of peptides in biological systems (Johnson, Pagano, Basson, Madri, Gooley, & Armitage, 1993).

Impact on Peptide Stability

The stability of peptides is another area where Arg-Gly-Glu-Ser(TFA) is relevant. Beck et al. (2000) explored how substitutions in a peptide’s Gly residue affect the stability of its triple helix. Their findings indicate that various substitutions, including Arg and Ser, can significantly destabilize the triple helix, which could have implications for the design and stability of peptides containing the Arg-Gly-Glu-Ser(TFA) sequence (Beck, Chan, Shenoy, Kirkpatrick, Ramshaw, & Brodsky, 2000).

Peptide Synthesis and Protection

Yamamoto, Saitoh, and Ohkawa (2003) researched the synthesis of Ser(P)-containing peptides, which is related to the Arg-Gly-Glu-Ser(TFA) sequence. They found that PtO2 in 50% TFA/AcOH could successfully cleave the protecting group of Ser(PO3Ph2) to give Ser(P), demonstrating the role of TFA in peptide synthesis and protection (Yamamoto, Saitoh, & Ohkawa, 2003).

特性

分子式 |

C₁₈H₃₀F₃N₇O₁₀ |

|---|---|

分子量 |

561.47 |

IUPAC名 |

(4S)-4-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C16H29N7O8.C2HF3O2/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31;3-2(4,5)1(6)7/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20);(H,6,7)/t8-,9-,10-;/m0./s1 |

SMILES |

C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

配列 |

One Letter Code: RGES |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。